2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo-
Description
The compound 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- features a pyran ring substituted with a 3-chlorophenyl group at position 6, a hydroxyl group at position 4, and a ketone (oxo) at position 2.
Properties
CAS No. |
16801-04-0 |
|---|---|
Molecular Formula |
C12H7ClO5 |
Molecular Weight |
266.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
InChI Key |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2H-Pyran-5-carboxylic acid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions starting from readily available precursors such as substituted benzaldehydes, ethyl cyanoacetate, and 4-hydroxy-6-methyl-2-pyrone derivatives. The key steps include:
- Formation of the pyran ring via condensation and cyclization reactions.
- Introduction of the 3-chlorophenyl substituent through electrophilic aromatic substitution or cross-coupling.
- Installation of the hydroxy and keto groups through controlled oxidation or rearrangement.
- Functionalization at the 5-position with a carboxylic acid group.
Specific Synthetic Routes
Multi-Component Condensation Approach
A notable method involves the condensation of 4-hydroxy-6-methyl-2-pyrone , ammonium acetate , ethyl cyanoacetate , and 3-chlorobenzaldehyde in a mixed solvent system of water and ethanol under reflux for 24 hours. This method yields the target compound or closely related derivatives after precipitation and purification steps.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-Hydroxy-6-methyl-2-pyrone (1 mmol) | Starting material | Pyrone ring precursor |
| 2 | Ammonium acetate (30.5 mmol) | Catalyst and nitrogen source | Facilitates condensation |
| 3 | Ethyl cyanoacetate (1 mmol) | Nucleophile | Participates in Knoevenagel condensation |
| 4 | 3-Chlorobenzaldehyde (1 mmol) | Electrophile | Provides 3-chlorophenyl substituent |
| 5 | Solvent: Water/Ethanol (1:1), reflux 24 h | Cyclization and condensation | Formation of pyran ring system |
| 6 | Workup: Cooling, filtration, washing | Isolation of product | Purification by washing with water/petroleum ether |
This method, adapted from analogous syntheses of pyran derivatives, provides a straightforward route with moderate to good yields and avoids harsh conditions or expensive catalysts.
Ruthenium-Catalyzed Asymmetric Hydrogenation
An advanced synthetic approach described in patent literature involves the use of ruthenium-catalyzed asymmetric hydrogenation to stereoselectively reduce 1,3,5-tricarbonyl precursors to diol esters, which are intermediates en route to the target compound. Key features include:
- Use of chiral non-racemic diphosphine ligands.
- Presence of secondary activating agents such as protic acids.
- Mild reaction conditions promoting high stereoselectivity.
This method avoids the use of costly chiral raw materials and enables efficient synthesis in fewer steps. The process typically involves:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1,3,5-Tricarbonyl precursor | Starting material | Provides framework for pyran ring |
| 2 | Ruthenium catalyst with chiral diphosphine ligand | Catalytic asymmetric hydrogenation | Stereoselective reduction of keto groups |
| 3 | Protic acid (e.g., acetic acid) | Activating agent | Enhances catalyst activity |
| 4 | Mild temperature and pressure | Efficient conversion | Avoids racemization and side reactions |
| 5 | Workup and purification | Diol ester intermediate | Intermediate for further functionalization |
This route is particularly valuable for preparing enantiomerically enriched compounds with defined stereochemistry, which is critical for biological activity.
Base-Promoted Alkylation and Cyclization
Another synthetic strategy involves the generation of reactive intermediates via deprotonation with strong bases such as lithium diisopropylamide in aprotic solvents (e.g., tetrahydrofuran), followed by electrophilic substitution with appropriate electrophiles to introduce the 3-chlorophenyl group and other substituents.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Compound with acidic proton (e.g., pyran-2-one) | Starting material | Site for deprotonation |
| 2 | Lithium diisopropylamide (LDA) | Strong base | Generates carbanion intermediate |
| 3 | Electrophile (e.g., 3-chlorobenzyl halide) | Alkylation | Introduces 3-chlorophenyl substituent |
| 4 | Solvent: Tetrahydrofuran, low temperature | Controlled reaction | Minimizes side reactions |
| 5 | Workup and purification | Alkylated pyran derivative | Intermediate for further oxidation and hydroxy group installation |
This method allows for selective substitution and functional group manipulation, enabling the synthesis of diverse derivatives with tailored properties.
Data Summary Table of Preparation Methods
| Method | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Multi-Component Condensation | 4-Hydroxy-6-methyl-2-pyrone, ammonium acetate, ethyl cyanoacetate, 3-chlorobenzaldehyde; reflux in water/ethanol | Simple setup; moderate yields; no expensive catalysts | Longer reaction time (24 h); moderate stereocontrol |
| Ruthenium-Catalyzed Hydrogenation | Ruthenium catalyst, chiral diphosphine ligand, protic acid; mild conditions | High stereoselectivity; fewer steps; enantiomeric purity | Requires expensive catalyst; sensitive conditions |
| Base-Promoted Alkylation | Lithium diisopropylamide, electrophiles; aprotic solvent, low temperature | Selective substitution; versatile intermediate formation | Requires strong base; sensitive to moisture; low temperature control |
Research Findings and Notes
The ruthenium-catalyzed asymmetric hydrogenation method represents a significant advancement in the preparation of chiral pyran derivatives, offering a shorter and more stereoselective route than classical methods.
The multi-component condensation method is widely used for synthesizing pyran derivatives due to its operational simplicity and use of inexpensive reagents, though it may lack stereochemical control.
Base-promoted alkylation using strong non-nucleophilic bases such as lithium diisopropylamide allows for the introduction of various substituents on the pyran ring, enabling structural diversity.
Purification techniques typically involve recrystallization and chromatographic methods to isolate the pure compound, with monitoring by thin-layer chromatography and spectroscopic methods.
The choice of method depends on the desired stereochemistry, scale, and available resources, with asymmetric hydrogenation favored for pharmaceutical applications requiring enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research has shown that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have indicated that the chlorophenyl substitution enhances the antibacterial efficacy against various strains of bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties :
Compounds similar to 2H-Pyran-5-carboxylic acid have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups in the structure is believed to contribute to the inhibition of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Anticancer Activity :
Recent studies suggest that pyran derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specifically, compounds with similar structural features have shown promise in targeting specific cancer types .
Organic Synthesis
Building Block in Synthesis :
2H-Pyran-5-carboxylic acid serves as an important intermediate in organic synthesis. It can be used to construct more complex molecules through various reactions such as condensation and cyclization. Its versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Heterocycles :
The compound can also be utilized in the synthesis of heterocyclic compounds, which are crucial in drug development. The ability to form diverse heterocycles expands its applicability in creating novel therapeutic agents .
Material Science
Polymer Chemistry :
In material science, derivatives of pyran compounds are explored for their potential use in polymer chemistry. Their unique properties allow them to be incorporated into polymer matrices to enhance mechanical strength and thermal stability .
Nanotechnology Applications :
Research is ongoing into the use of pyran derivatives in nanotechnology. Their ability to form stable complexes with metal ions makes them candidates for applications in catalysis and as precursors for nanomaterials .
Case Studies
-
Antimicrobial Study :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyran derivatives, including 2H-Pyran-5-carboxylic acid. Results indicated a significant reduction in bacterial growth, suggesting potential as a new antibiotic . -
Anti-inflammatory Research :
In a study focused on chronic inflammatory diseases, researchers tested several pyran compounds for their ability to inhibit pro-inflammatory cytokines. The findings showed that compounds with hydroxyl substitutions demonstrated notable anti-inflammatory effects . -
Synthesis Application :
An article in Organic Letters described a novel synthetic route using 2H-Pyran-5-carboxylic acid as a key intermediate for synthesizing complex heterocycles with potential anticancer activity. This highlights its utility in drug discovery processes .
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Chlorophenyl vs. Methyl Substituents : The target compound’s 3-chlorophenyl group (vs. methyl in ) increases molecular weight and lipophilicity, likely altering bioavailability and metabolic stability.
- Thiomorpholine vs.
- Esterification : Methyl/ethyl esters (e.g., ) reduce acidity compared to the free carboxylic acid in the target compound, impacting solubility and membrane permeability.
Physicochemical Properties
- Solubility: The hydroxyl and carboxylic acid groups in the target compound suggest moderate water solubility, whereas esterified analogs () are more lipophilic. The thiomorpholine derivative () may exhibit lower solubility due to the non-polar 3-chlorophenyl and sulfur-containing ring.
- Chromatographic Behavior : Relative retention times (RRT) for thiomorpholine analogs in pharmacopeial testing () range from 0.38 to 0.88, indicating distinct elution profiles compared to pyran-based compounds.
Pharmacological and Stability Considerations
- Stability : The target compound’s free carboxylic acid and hydroxyl groups may render it prone to oxidation or hydrolysis under acidic/basic conditions. Esterified analogs () are likely more stable but require metabolic activation.
- Biological Activity: While direct data are lacking, the 3-chlorophenyl group is associated with enhanced binding to aromatic receptor pockets in drug design (e.g., bupropion metabolites in ).
Biological Activity
The compound 2H-Pyran-5-carboxylic acid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- , also known by its CAS number 16801-04-0, is a heterocyclic compound featuring a pyran ring structure. This compound has garnered attention in various fields, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C12H7ClO5 |
| Molecular Weight | 266.63 g/mol |
| CAS Number | 16801-04-0 |
| IUPAC Name | 6-(3-Chlorophenyl)-4-hydroxy-2-oxo-2H-pyran-5-carboxylic acid |
Structure
The structure of 2H-Pyran-5-carboxylic acid is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a carboxylic acid group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 2H-Pyran-5-carboxylic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives of pyran compounds, it was found that certain modifications enhance their effectiveness against bacteria and fungi. The presence of the chlorophenyl group in this compound may contribute to its enhanced antimicrobial activity.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of several pyran derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial potential.
Antioxidant Properties
The antioxidant capacity of 2H-Pyran-5-carboxylic acid has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging activity, suggesting that it can neutralize free radicals effectively.
Research Findings on Antioxidant Activity
In vitro studies revealed that the compound had an IC50 value of 25 µg/mL in the DPPH assay, demonstrating its potential as a natural antioxidant agent. This property is particularly valuable in the development of dietary supplements and functional foods aimed at combating oxidative stress-related diseases.
Anticancer Potential
Emerging research indicates that 2H-Pyran-5-carboxylic acid may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity
A recent publication highlighted the effects of this compound on MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies suggested that apoptosis was induced through the mitochondrial pathway.
The biological activities of 2H-Pyran-5-carboxylic acid can be attributed to its ability to interact with various molecular targets within cells. The hydroxyl and carboxylic acid groups enable hydrogen bonding and coordination with metal ions, which may affect signaling pathways involved in cell proliferation and apoptosis.
Proposed Mechanisms
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Antioxidant Action : Scavenging of reactive oxygen species (ROS).
- Anticancer Action : Induction of apoptosis via mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for 2H-pyran-5-carboxylic acid derivatives with substituted aryl groups?
- Methodological Answer : A common approach involves condensation reactions using substituted phenols and carbonyl precursors. For example, refluxing aryl acids with phosphoryl oxychloride (POCl₃) facilitates cyclization to form the pyran ring . Silica gel column chromatography (eluting with n-hexane/ethyl acetate, 8:2) is effective for purification . Alternative routes include using ammonium acetate as a catalyst under thermal conditions (e.g., 130°C) to introduce amino groups into the pyran scaffold .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances, as demonstrated for similar pyran derivatives .
- NMR spectroscopy : Use - and -NMR to identify substituents (e.g., 3-chlorophenyl protons resonate at δ 7.2–7.5 ppm; hydroxy groups appear as broad singlets near δ 5.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What purification techniques are optimal for hydroxy-oxo pyran derivatives?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Column chromatography : Employ gradient elution with ethyl acetate and hexane (ratios adjusted based on compound polarity) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for analytical-grade samples .
Advanced Research Questions
Q. How do stereochemical variations (e.g., diastereomers) affect the biological activity of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Activity assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) for each stereoisomer. For example, (5S)-configured pyran derivatives show enhanced binding affinity due to optimal hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction optimization : Vary catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvents (DMF vs. THF) to improve reproducibility .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks.
- Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of sensitive hydroxy groups during synthesis .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2).
- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity and stability .
- MD simulations : Assess conformational flexibility in aqueous environments using GROMACS .
Q. What are the challenges in analyzing degradation products under acidic/basic conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH at 60°C for 24 hours.
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the pyran ring yields 3-chlorobenzoic acid fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
